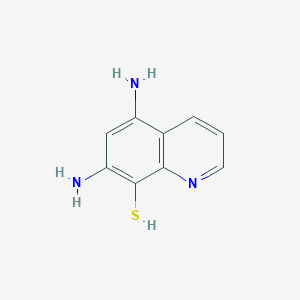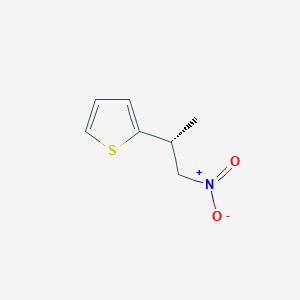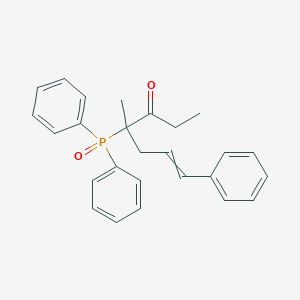
4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one is a complex organic compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one typically involves the reaction of diphenylphosphine oxide with appropriate alkenes under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions may produce phosphines.
科学研究应用
4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and the study of reaction mechanisms.
Biology: In biological research, the compound is used to study the effects of organophosphorus compounds on biological systems, including their potential as enzyme inhibitors or activators.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as an inhibitor, blocking the activity of certain enzymes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to 4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one include other organophosphorus compounds, such as:
- Diphenylphosphine oxide
- Triphenylphosphine
- Phosphine oxides with different alkyl or aryl groups
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise control over reactivity and selectivity is required.
属性
CAS 编号 |
821770-30-3 |
|---|---|
分子式 |
C26H27O2P |
分子量 |
402.5 g/mol |
IUPAC 名称 |
4-diphenylphosphoryl-4-methyl-7-phenylhept-6-en-3-one |
InChI |
InChI=1S/C26H27O2P/c1-3-25(27)26(2,21-13-16-22-14-7-4-8-15-22)29(28,23-17-9-5-10-18-23)24-19-11-6-12-20-24/h4-20H,3,21H2,1-2H3 |
InChI 键 |
HZCOIOSPAXKWLP-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C(C)(CC=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)
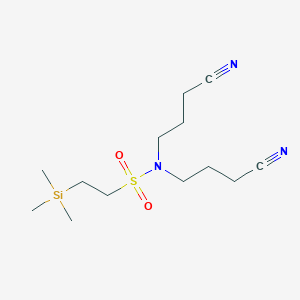
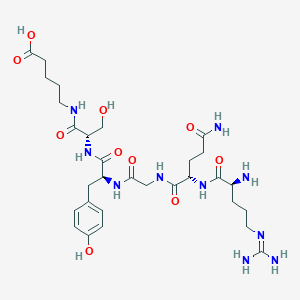
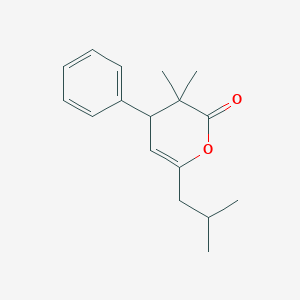
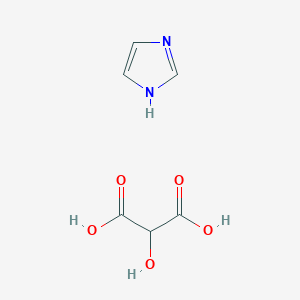
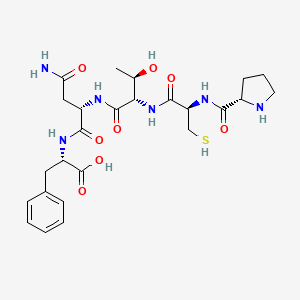
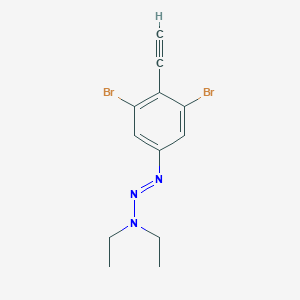
![2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B12538248.png)
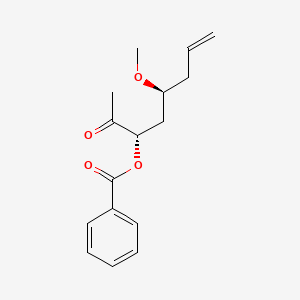
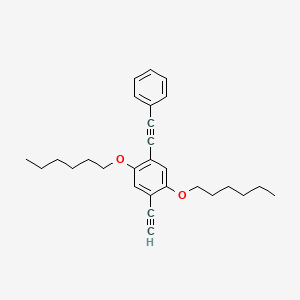
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B12538271.png)
